MmpL3-IN-3

Anti-Tubercular Drug Discovery MmpL3 Inhibition Structure-Activity Relationship (SAR)

Standard diarylpyrrole MmpL3 inhibitors like BM212 suffer from low potency (MIC 1.7 µM), limiting dose-response resolution and in vivo translatability. MmpL3-IN-3 solves this with a silicon-incorporated scaffold. - 0.1 µM MIC vs. M. tuberculosis H37Rv (17-fold improvement over BM212) - Good metabolic stability in mouse liver microsomes for murine efficacy models - Ideal reference compound for SAR studies on silicon-containing antitubercular agents Supplied with verified purity and chain-of-custody documentation.

Molecular Formula C26H33ClN2Si
Molecular Weight 437.1 g/mol
Cat. No. B12394001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMmpL3-IN-3
Molecular FormulaC26H33ClN2Si
Molecular Weight437.1 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C(=C(C=C2C3=CC=C(C=C3)Cl)CN4CC[Si](CC4)(C)C)C
InChIInChI=1S/C26H33ClN2Si/c1-5-21-6-12-25(13-7-21)29-20(2)23(19-28-14-16-30(3,4)17-15-28)18-26(29)22-8-10-24(27)11-9-22/h6-13,18H,5,14-17,19H2,1-4H3
InChIKeyTUZINMIDJHOXOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MmpL3-IN-3 Procurement Guide


MmpL3-IN-3 (CAS 1639438-67-7; Compound 12) is a silicon-incorporated diarylpyrrole small molecule designed as a direct inhibitor of the mycobacterial membrane protein Large 3 (MmpL3), a validated drug target essential for trehalose monomycolate (TMM) transport and cell wall biosynthesis in Mycobacterium tuberculosis [1][2]. It was synthesized and characterized as a silicon analog of the parent compound BM212, with the specific objective of enhancing anti-mycobacterial potency through structural optimization [1][2].

MmpL3 pathway inhibition study fit
Silicon-incorporated diarylpyrrole scaffold
Reported metabolic stability context

MmpL3-IN-3: Interchangeability Limitations


While multiple MmpL3 inhibitors (e.g., BM212, SQ109, AU1235, NITD-304) have been reported, direct substitution among them is unsupported by available quantitative evidence. MmpL3-IN-3 is a structurally distinct silicon-containing diarylpyrrole designed specifically to overcome the potency limitations of the parent BM212 scaffold through the strategic incorporation of a silyl group to stabilize hydrophobic residues in the MmpL3 binding pocket [1]. In the same Alamar blue assay system, MmpL3-IN-3 demonstrates a 17-fold lower MIC (0.1 μM) compared to BM212 (1.7 μM) against H37Rv, confirming that the silicon modification yields a non-linear and non-trivial potency gain not observed with other analogs in the same study [1]. Furthermore, binding affinity data for MmpL3 inhibitors vary across chemotypes, and cross-resistance profiles differ; for instance, indoleamide-class compounds show a distinct MmpL3 mutation pattern [2][3]. Therefore, MmpL3-IN-3 represents a specific, chemically defined, and quantitatively differentiated entity within the MmpL3 inhibitor landscape. Substituting with a different chemotype without equivalent validation risks unanticipated potency loss, altered selectivity, and confounding experimental outcomes.

Potency profiles differ significantly across MmpL3 inhibitor chemotypes; assay response may shift.
Metabolic stability and clearance vary among in-class comparators; exposure context may not transfer.
Binding mode and scaffold class (silicon diarylpyrrole vs. indolecarboxamide) limit SAR extrapolation.

MmpL3-IN-3: Quantitative Differentiation


Potency Enhancement vs. Parent BM212

MmpL3-IN-3 (Compound 12) demonstrates significantly enhanced anti-mycobacterial potency compared to its parent compound BM212 when evaluated in the same experimental system. In the Alamar blue assay against Mycobacterium tuberculosis H37Rv, MmpL3-IN-3 exhibited an MIC of 0.1 μM, whereas BM212 showed an MIC of 1.7 μM [1]. This represents a 17-fold improvement in potency. This differentiation is directly attributable to the strategic incorporation of a silicon atom into the diarylpyrrole scaffold, which computational docking studies suggest enhances binding through stabilization of hydrophobic residues within the MmpL3 pocket [1].

Potency vs. BM212
Head-to-head
0.1 μM vs 1.7 μM (BM212) · 17-fold lower MIC
Reported antimycobacterial potency context
Alamar blue assay, M. tuberculosis H37Rv
Anti-Tubercular Drug Discovery MmpL3 Inhibition Structure-Activity Relationship (SAR) Mycobacterium tuberculosis

Improved Metabolic Stability

While a direct, head-to-head Kd measurement for MmpL3-IN-3 is not publicly available, its classification as a silicon-incorporated diarylpyrrole with a 17-fold potency gain over BM212 allows for class-level inference of binding improvement. To contextualize, published binding affinity data for purified M. tuberculosis MmpL3 show SQ109 with a Kd of 1.2122 mM and AU1235 with a Kd of 0.1322 mM [1]. The original BM212 scaffold, which MmpL3-IN-3 is based upon, has a reported Kd of 1.2844 mM [1]. Given that the silicon substitution in MmpL3-IN-3 was specifically designed to stabilize hydrophobic pocket interactions, it is reasonable to infer that its binding affinity is substantially improved compared to BM212 and potentially competitive with or superior to established inhibitors like SQ109. The 17-fold MIC improvement relative to BM212 under identical assay conditions serves as a functional proxy for this enhanced target engagement [2].

Metabolic Stability
Class-level inference
Good stability (qualitative)
Data to verify; reported microsomal stability context
Mouse liver microsome assay
MmpL3 Inhibition Binding Affinity Drug Target Validation Mycobacterium tuberculosis

Silicon Scaffold: Binding & SAR

The primary research article reports that MmpL3-IN-3 (Compound 12) possesses an 'acceptable in vitro ADME profile' and an 'excellent selectivity index' [1]. While specific numerical values for microsomal half-life (t1/2), intrinsic clearance (Clint), or exact CC50 values are not disclosed in the public abstract or available previews, the explicit mention of these favorable properties in the context of the study's SAR optimization indicates that MmpL3-IN-3 met predefined progression criteria beyond just potency. Vendor technical datasheets further corroborate 'good stability in mouse liver microsomes,' suggesting that the compound demonstrates resistance to oxidative metabolism in this standard preclinical model .

Silicon Scaffold & Binding
Supporting evidence
Silicon-diarylpyrrole; docking-validated hydrophobic stabilization
Supports scaffold-based SAR exploration
Distinct from indolecarboxamide/ethylenediamine chemotypes
ADME Drug Metabolism Selectivity Index Lead Optimization

Structural Differentiation: Silicon Incorporation as a Unique Chemical Feature Not Present in BM212, SQ109, or AU1235

MmpL3-IN-3 (CAS 1639438-67-7) possesses the molecular formula C26H33ClN2Si, with a molecular weight of 437.09 g/mol . This structure uniquely incorporates a silicon atom via a silyl group, a modification engineered to enhance binding to the hydrophobic MmpL3 pocket [1]. In contrast, the parent compound BM212 (C23H22Cl2N2; MW 397.34 g/mol) lacks silicon. Other major MmpL3 inhibitors also lack silicon: SQ109 (C22H38N2; MW 330.55 g/mol) and AU1235 (C22H30N2O; MW 338.49 g/mol) . The presence of silicon is a deliberate design element that differentiates MmpL3-IN-3 from all other major MmpL3 inhibitor chemotypes and is directly linked to its 17-fold improvement in MIC [1].

Chemical Biology Medicinal Chemistry Structure-Activity Relationship (SAR) Probe Development

MmpL3-IN-3: Application Scenarios


In Vitro Antimycobacterial Assays

MmpL3-IN-3 serves as the optimal benchmark compound for SAR campaigns aimed at exploring the impact of silicon incorporation on anti-mycobacterial potency. Its 17-fold lower MIC compared to the non-silicon parent BM212 provides a clear, quantifiable baseline for evaluating novel silicon analogs. Researchers can directly compare new derivatives against MmpL3-IN-3 using the identical Alamar blue assay (H37Rv) to quantify potency gains or losses, ensuring consistent and meaningful SAR progression [1].

In Vivo PK & Efficacy Models

For drug discovery teams advancing MmpL3 inhibitors toward preclinical candidate nomination, MmpL3-IN-3 offers a chemically validated starting point with reported 'acceptable in vitro ADME' and 'excellent selectivity index' [1]. Procurement of MmpL3-IN-3 enables direct benchmarking of new analogs against a compound that has already cleared initial ADME/selectivity hurdles. This is particularly valuable for programs aiming to de-risk later-stage attrition due to metabolic instability or off-target toxicity, a common pitfall for many early-stage MmpL3 inhibitors [1].

SAR-Driven Lead Optimization

Given the class-level inference of enhanced binding affinity for MmpL3-IN-3 over BM212 (based on a 17-fold MIC improvement and docking predictions), researchers can utilize this compound in comparative biophysical assays (e.g., SPR, ITC) or computational modeling studies. Comparing MmpL3-IN-3's binding kinetics and thermodynamics against weaker binders like SQ109 (Kd ~1.2 mM) or BM212 (Kd ~1.3 mM) can elucidate the structural basis for silicon-mediated potency enhancement and validate the hydrophobic stabilization hypothesis [2]. This application is critical for understanding the MmpL3 ligandable pocket and guiding future inhibitor design.

Validation of MmpL3-Dependent Assays and Pathway Analysis

MmpL3-IN-3's well-characterized activity (MIC = 0.1 μM) and its defined mechanism as an MmpL3 inhibitor make it an ideal tool compound for validating MmpL3-dependent phenotypic assays, such as mycolic acid profiling or TMM transport assays. Its potency and reported selectivity index reduce the risk of confounding off-target effects in cell-based studies, enabling more precise interrogation of MmpL3 function in mycobacterial cell wall biosynthesis. This is especially valuable for academic labs and biotech companies establishing MmpL3-focused screening cascades [1].

Application
Selection Property
Validation Focus
Mycobacterial mechanism-of-action studies
MmpL3 target engagement context
Mycolic acid transport disruption endpoints
In vivo PK research models
Metabolic stability profile
Exposure and clearance model interpretation
SAR-driven lead optimization
Silicon-incorporated diarylpyrrole scaffold
Substituent effect on potency and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for MmpL3-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.